1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol
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Overview
Description
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol is a complex organic compound that features a purine base with a chlorinated and methylsulfanyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the chlorination and methylsulfanyl substitution on the purine ring.
Attachment of the hex-1-enitol moiety: This step involves the formation of the anhydro linkage and the attachment of the hex-1-enitol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorinated purine can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol involves its interaction with specific molecular targets. The chlorinated purine base can interact with nucleic acids, potentially inhibiting their function. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol: shares structural similarities with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and methylsulfanyl substitutions on the purine base, along with the anhydro linkage, makes it a versatile compound for various applications.
Properties
CAS No. |
31654-90-7 |
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Molecular Formula |
C12H13ClN4O3S |
Molecular Weight |
328.78 g/mol |
IUPAC Name |
4-(6-chloro-2-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H13ClN4O3S/c1-21-12-15-10(13)8-11(16-12)17(5-14-8)6-2-3-20-7(4-18)9(6)19/h2-3,5-7,9,18-19H,4H2,1H3 |
InChI Key |
SKFKGLDGVGADBL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)N=CN2C3C=COC(C3O)CO |
Origin of Product |
United States |
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